molecular formula C9H6BrNO B6226322 3-(2-bromophenyl)-1,2-oxazole CAS No. 223576-76-9

3-(2-bromophenyl)-1,2-oxazole

Cat. No.: B6226322
CAS No.: 223576-76-9
M. Wt: 224.05 g/mol
InChI Key: JZAGBOGZKFHVHN-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1,2-oxazole is a heterocyclic compound containing an oxazole ring substituted with a bromophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzoyl chloride with hydroxylamine hydrochloride to form 2-bromo-N-hydroxybenzamide, which then undergoes cyclization in the presence of a base such as sodium hydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

  • Substituted oxazoles
  • Oxidized or reduced derivatives
  • Biaryl compounds

Scientific Research Applications

3-(2-Bromophenyl)-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • 3-Phenyl-1,2-oxazole
  • 3-(2-Chlorophenyl)-1,2-oxazole
  • 3-(2-Fluorophenyl)-1,2-oxazole

Comparison:

    3-Phenyl-1,2-oxazole: Lacks the halogen substituent, which may result in different reactivity and biological activity.

    3-(2-Chlorophenyl)-1,2-oxazole: Similar structure but with a chlorine atom instead of bromine, leading to differences in electronic properties and reactivity.

    3-(2-Fluorophenyl)-1,2-oxazole: Contains a fluorine atom, which can significantly alter the compound’s chemical and biological properties due to the strong electronegativity of fluorine.

3-(2-Bromophenyl)-1,2-oxazole stands out due to the presence of the bromine atom, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

223576-76-9

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

3-(2-bromophenyl)-1,2-oxazole

InChI

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-12-11-9/h1-6H

InChI Key

JZAGBOGZKFHVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC=C2)Br

Purity

95

Origin of Product

United States

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